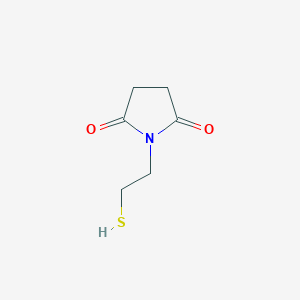

1-(2-Sulfanylethyl)pyrrolidine-2,5-dione

Cat. No. B8600492

M. Wt: 159.21 g/mol

InChI Key: XCGKVQHEVRAQLN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05154918

Procedure details

About one-half hour is necessary for the complete transformation of the succinic anhydride (V.P.C.). At this stage, to facilitate the cyclization reaction, the reaction mixture is placed under reduced pressure and the evolution of the reaction mixture is followed by acidimetric dosage of the nontransformed N-(2-mercapto ethyl) succinamic acid. At the end of the reaction, the mixture is cooled and 7 g of crude product are obtained and dissolved in 50 cm3 of water to which are added, with stirring, 10 g of sulfonic acid resin. After stirring for one hour, the resin, having fixed the traces of cysteamine or cystamine not having reacted, is removed by filtration. To reduce the disulfide optionally present, there are added to the stirred filtrate, 10 g of sulfonic resin and 3 g of zinc powder. After 3 hours the mixture is filtered and the filtrate is concentrated under reduced pressure. After drying, 5 g of N-(2-mercapto ethyl) succinimide are obtained in the form of a white powder whose melting point is 45° C.

[Compound]

Name

sulfonic acid

Quantity

10 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C1(=O)OC(=O)CC1.[SH:8][CH2:9][CH2:10][NH:11][C:12](=[O:18])[CH2:13][CH2:14][C:15]([OH:17])=O.NCCS.NCCSSCCN>O>[SH:8][CH2:9][CH2:10][N:11]1[C:12](=[O:18])[CH2:13][CH2:14][C:15]1=[O:17]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SCCNC(CCC(=O)O)=O

|

Step Three

[Compound]

|

Name

|

sulfonic acid

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCS

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCSSCCN

|

Step Six

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cyclization reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the end of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

7 g of crude product are obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

having reacted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed by filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

there are added to the stirred filtrate, 10 g of sulfonic resin and 3 g of zinc powder

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After 3 hours the mixture is filtered

|

|

Duration

|

3 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate is concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

SCCN1C(CCC1=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |